molecular formula C9H10F2O B13716067 2-(Difluoromethyl)phenetole

2-(Difluoromethyl)phenetole

Cat. No.: B13716067
M. Wt: 172.17 g/mol
InChI Key: NMEPMRQAIWUNGS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)phenetole is an organofluorine compound comprising a phenetole (ethyl phenyl ether) backbone substituted with a difluoromethyl (-CF₂H) group at the ortho position of the aromatic ring. Its molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.17 g/mol. The difluoromethyl group confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

This compound is structurally related to agrochemicals and pharmaceuticals, where fluorine substitution is a common strategy to optimize activity. For instance, difluoromethyl groups in pesticides (e.g., fluxapyroxad) enhance target binding and resistance to oxidative degradation .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(difluoromethyl)-2-ethoxybenzene

InChI

InChI=1S/C9H10F2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3

InChI Key

NMEPMRQAIWUNGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(F)F

Origin of Product

United States

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)phenetole exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and reactivity . The pathways involved in its action depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(difluoromethyl)phenetole with structurally related compounds, emphasizing the role of fluorine and substituent positioning:

Compound Substituent(s) Key Properties Applications
This compound -CF₂H at ortho, -OCH₂CH₃ at para Moderate lipophilicity (logP ~2.5), enhanced metabolic stability, improved bioavailability Agrochemical intermediates, drug discovery
Phenetole -OCH₂CH₃ at para Lower logP (~2.0), prone to oxidative degradation Solvent, mild anesthetic
2-Trifluoromethylphenetole -CF₃ at ortho, -OCH₂CH₃ at para Higher logP (~3.1), strong electron-withdrawing effect, reduced metabolic flexibility Pesticides, surfactants
2-Fluorophenetole -F at ortho, -OCH₂CH₃ at para Lower lipophilicity (logP ~1.8), weaker steric hindrance, faster metabolism Pharmaceutical intermediates
2-(1,1-Difluoroethyl)phenylmethanol -CF₂CH₃ at ortho, -CH₂OH at para Higher polarity (logP ~1.9), reduced volatility, versatile synthetic intermediate Polymer chemistry, specialty chemicals

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